molecular formula C15H15NO2 B555697 2-Amino-3,3-diphenylpropanoic acid CAS No. 62653-26-3

2-Amino-3,3-diphenylpropanoic acid

Cat. No. B555697
CAS RN: 62653-26-3
M. Wt: 241.28 g/mol
InChI Key: RCRYHUPTBJZEQS-UHFFFAOYSA-N
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Description

“2-Amino-3,3-diphenylpropanoic acid” is an alanine derivative . It is recognized to be beneficial as ergogenic dietary substances . It has been used for the synthesis of pseudopeptide analogues which are capable of inhibiting certain enzymes .


Synthesis Analysis

The synthesis of this compound can be achieved via electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid .


Molecular Structure Analysis

The molecular weight of “2-Amino-3,3-diphenylpropanoic acid” is 241.29 . The molecular formula is C15H15NO2 .


Physical And Chemical Properties Analysis

The physical form of “2-Amino-3,3-diphenylpropanoic acid” is solid . It should be stored in a sealed container in a dry place at room temperature .

Scientific Research Applications

1. Use in Structural Modification of Natural Products

  • Summary of Application: Amino acids, including 2-Amino-3,3-diphenylpropanoic acid, are used in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
  • Methods of Application: The specific methods of application involve chemical synthesis, where the amino acid is introduced into the structure of the natural product. The exact procedures would depend on the specific natural product being modified .
  • Results or Outcomes: The modification of natural products with amino acids can enhance their solubility, activity, and reduce adverse effects. This has implications for drug discovery and the development of new therapeutics .

2. Synthesis of Optically Active Compounds

  • Summary of Application: 2-Amino-3,3-diphenylpropanoic acid is used in the synthesis of optically active compounds, specifically 2-Amino-3-hydroxy-3-phenylpropanoic acid .
  • Methods of Application: The synthesis involves the condensation of glycine and benzaldehyde, catalyzed by L-Threonine aldolase .
  • Results or Outcomes: The synthesis results in a mixture of stereoisomers of 2-Amino-3-hydroxy-3-phenylpropanoic acid .

For instance, they are crucial in the synthesis of proteins and peptides, which are essential for life. They can also be used in the production of a variety of industrial products, including pharmaceuticals, cosmetics, and food additives .

For instance, they are crucial in the synthesis of proteins and peptides, which are essential for life. They can also be used in the production of a variety of industrial products, including pharmaceuticals, cosmetics, and food additives .

Safety And Hazards

“2-Amino-3,3-diphenylpropanoic acid” may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-amino-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGVEGMRUZOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3-diphenylpropanoic acid

CAS RN

62653-26-3, 5425-80-9
Record name 3,3-Diphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062653263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13903
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .BETA.-PHENYL-DL-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ0RRY1Q3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kanemasa, K Adachi, H Yamamoto… - Bulletin of the Chemical …, 2000 - journal.csj.jp
Enantiopure 2-amino-3,3-diphenyl-1-propanol has been synthesized by the hidantoin route starting from diphenylacetaldehyde, followed by subsequent functional group …
Number of citations: 19 www.journal.csj.jp
S Rohit, A Balupuri, ME Sobhia - Medicinal Chemistry Research, 2013 - Springer
Diabetic cardiomyopathy (DCM) is a clinical condition characterized by ventricular dysfunction which develops in diabetic patients in the absence of a coronary disease. The link …
Number of citations: 3 link.springer.com
MF Wempe, P Jutabha, V Kumar, JA Fisher… - Medical Research …, 2019 - esmed.org
Abstract System L amino acid transporters are a member of the Solute Carrier transporter Family (SLC). L-Amino acid transporter 1 (LAT1) belong to SLC7 and requires the heavy …
Number of citations: 5 esmed.org
S Kanemasa, H Suenaga… - The Journal of Organic …, 1994 - ACS Publications
,/3-Unsaturated amide derivatives of 2, 2-dimethyloxazolidines, developed as new chiralitycontrolling auxiliaries based on the restricted rotation of the amide linkage, havebeen applied …
Number of citations: 32 pubs.acs.org
S Royo, AI Jiménez, C Cativiela - Tetrahedron: Asymmetry, 2006 - Elsevier
A new strategy for the preparation of both enantiomers of two phenylalanine analogues, β,β-diphenylalanine and fluorenylglycine, has been developed. The combination of a high …
Number of citations: 20 www.sciencedirect.com

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